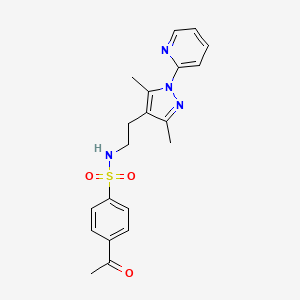
4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide , often referred to as a sulfonamide derivative, exhibits significant biological activity. This article reviews its synthesis, molecular interactions, and various biological evaluations, particularly focusing on its anticancer and anti-inflammatory properties.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of 4-acetylbenzenesulfonamide with a pyridinyl-substituted pyrazole. The detailed synthesis pathway includes:
- Formation of the Pyrazole Ring : The reaction of pyridine derivatives with hydrazine.
- Acetylation : Introduction of the acetyl group to enhance solubility and bioactivity.
- Final Coupling : Reaction with benzenesulfonamide to yield the final product.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that compounds containing a pyrazole moiety exhibit potent anticancer properties. The specific compound has shown effectiveness against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
Table 1 summarizes the IC50 values for different cancer cell lines:
The mechanism of action is primarily attributed to the inhibition of cell proliferation and induction of apoptosis through pathways involving caspase activation and mitochondrial dysfunction.
Anti-inflammatory Activity
In addition to anticancer effects, this compound exhibits notable anti-inflammatory properties. It has been evaluated in various in vivo models, demonstrating a reduction in edema and inflammatory markers.
Table 2 provides a comparison of anti-inflammatory effects:
The anti-inflammatory activity is thought to be mediated through the inhibition of COX enzymes, particularly COX-2, which is crucial in the inflammatory response.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer and inflammation. The results indicate strong interactions with key targets such as:
- COX-2
- CDK9 (Cyclin-dependent kinase 9)
These studies help elucidate the potential mechanisms by which this compound exerts its biological effects.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Inflammatory Disease Model : In carrageenan-induced paw edema models, administration led to marked decreases in swelling and pain scores.
特性
IUPAC Name |
4-acetyl-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14-19(15(2)24(23-14)20-6-4-5-12-21-20)11-13-22-28(26,27)18-9-7-17(8-10-18)16(3)25/h4-10,12,22H,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFYDWMFOYUOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













